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Compound of Interest

Compound Name: N-Isobutylformamide

Cat. No.: B3055034 Get Quote

A Comparative Spectroscopic Guide to Formamide Derivatives

This guide provides a comparative analysis of the spectroscopic properties of key formamide

derivatives, offering insights for researchers, scientists, and professionals in drug development.

The data presented facilitates the identification and characterization of these compounds using

common spectroscopic techniques.

Introduction to Formamide Derivatives
Formamide (HCONH₂) is the simplest amide and serves as a fundamental building block in

organic chemistry and biochemistry, often used as a model for the peptide bond.[1][2] Its

derivatives, characterized by substitution on the nitrogen atom or replacement of the carbonyl

oxygen, exhibit diverse chemical and physical properties. This guide focuses on a comparative

analysis of formamide, N-methylformamide (NMF), N,N-dimethylformamide (DMF), and

thioformamide, utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and

Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass

Spectrometry for the selected formamide derivatives.

Table 1: ¹H NMR Spectroscopic Data
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Compound Proton
Chemical
Shift (δ,
ppm)

Coupling
Constant (J,
Hz)

Solvent Notes

Formamide H (formyl) 8.206
J(B,C) = 13.5,

J(A,C) = 2.2
-

The two N-H

protons are

diastereotopi

c.[3]

Hₐ (amide) 7.475
J(A,B) = 2.6,

J(A,C) = 2.2
-

Hₑ (amide) 7.213
J(A,B) = 2.6,

J(B,C) = 13.5
-

N-

Methylforma

mide (NMF)

H (formyl) ~8.0-8.4 - Various

Shows two

rotamers at

room

temperature

due to the C-

N bond's

partial double

bond

character.

N-H
~5.0-8.0

(broad)
- Various

Chemical

shift is

concentration

and solvent

dependent.[4]

CH₃ ~2.6-2.9 - Various

Two distinct

signals for

the methyl

group are

often

observed for

the two

rotamers.
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N,N-

Dimethylform

amide (DMF)

H (formyl) ~8.0 - CDCl₃

CH₃ (cis) ~2.9 - CDCl₃

The two

methyl

groups are

inequivalent

due to

restricted

rotation

around the C-

N bond.

CH₃ (trans) ~2.7 - CDCl₃

N-

Benzhydryl-

N-

methylforma

mide

CH₃ 2.64 and 2.71 - DMSO-d₆

Two signals

observed at

20 °C due to

two

conformers

(syn- and

anti-

orientation of

the formyl

group).[5]

CH (methine) 6.23 and 6.68 - DMSO-d₆

Paired

signals

correspondin

g to the two

conformers.

[5]
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H (formyl) 8.28 and 8.36 - DMSO-d₆

Paired

signals

correspondin

g to the two

conformers.

[5]

Table 2: ¹³C NMR Spectroscopic Data
Compound Carbon

Chemical Shift (δ,
ppm)

Notes

Formamide C=O ~160-180
The carbonyl carbon

is deshielded.[4]

N-Methylformamide

(NMF)
C=O ~163

CH₃ ~26

N,N-

Dimethylformamide

(DMF)

C=O ~162

CH₃ (cis) ~36

CH₃ (trans) ~31

N-Methyl-N-(p-

tolyl)formamide
C=O 162.3

Two rotamers are

observed in the

spectrum.[6]

CH₃ (N-methyl) 32.2

CH₃ (tolyl) 20.8

Table 3: Infrared (IR) Spectroscopic Data
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Compound
Wavenumber
(cm⁻¹)

Assignment Notes

Formamide ~3400-3100 N-H stretch
Two bands for the

primary amide.[4]

~1660 C=O stretch (Amide I)

A strong,

characteristic

absorption.[4]

N-Methylformamide

(NMF)
~3300 N-H stretch

Single band for the

secondary amide.[4]

~1660 C=O stretch (Amide I)

N,N-

Dimethylformamide

(DMF)

- No N-H stretch Tertiary amide.

~1670 C=O stretch (Amide I)

Thioformamide ~3300-3100 N-H stretch

~1433 C-N stretch

This mode couples

with the C=S

vibration.[7]

~700-800 C=S stretch

Referred to as the G

band; can be coupled

with other vibrations.

[7]

Table 4: Mass Spectrometry (MS) Data
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Compound Molecular Ion (M+)
Key Fragment Ions
(m/z)

Notes

Formamide 45 28 (CO), 17 (NH₃)

N-Methylformamide

(NMF)
59 30 (CH₂NH₂)

The mass spectrum of

NMF is primarily

composed of ions at

m/z 59, 30, and 31.[2]

N,N-

Dimethylformamide

(DMF)

73
44 (DMA cation), 29

(CHO)

N-Methyl-N-(p-

tolyl)formamide
149 120, 108, 91

The base peak is

often the acylium ion

or a related fragment.

[6]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆) to a concentration of 5-25 mg/mL in a standard 5 mm NMR tube.

Instrumentation: Spectra are acquired on a spectrometer operating at a frequency of 300

MHz or higher for ¹H NMR.

¹H NMR Parameters:

Pulse Program: A standard single-pulse experiment is used.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: 1-5 seconds.
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Number of Scans: 8-16 scans are usually sufficient for concentrated samples.

¹³C NMR Parameters:

Pulse Program: A proton-decoupled pulse program is used.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: A larger number of scans (e.g., 128 or more) is generally required due

to the lower natural abundance of ¹³C.

Dynamic NMR (DNMR) for Rotational Barriers: To study the coalescence of signals from

different conformers, spectra are recorded at various temperatures.[8] The coalescence

temperature (Tc) and the frequency difference between the exchanging signals (Δν) are used

to calculate the free energy of activation (ΔG‡) for the rotational barrier.[5]

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquids: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl

or KBr).

Solids: The solid is mixed with KBr powder and pressed into a pellet, or a mull is prepared

by grinding the solid with Nujol.

Solutions: The sample is dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and placed in a

solution cell.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

Parameters:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 2-4 cm⁻¹.
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Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio. A

background spectrum is collected prior to the sample measurement.[9]

Mass Spectrometry (MS)
Ionization Method: Electron Ionization (EI) is a common method for volatile and thermally

stable compounds like formamide derivatives.

Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-

flight (TOF), or magnetic sector instruments.

Parameters:

Electron Energy: Typically 70 eV for EI.

Source Temperature: Maintained at a temperature sufficient to vaporize the sample

without thermal decomposition.

Mass Range: Scanned over a range appropriate for the expected molecular weight of the

compound and its fragments.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comparative spectroscopic analysis

of formamide derivatives.
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Workflow for Comparative Spectroscopic Analysis of Formamide Derivatives
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Caption: Workflow for the analysis of formamide derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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